molecular formula C18H21F2N3O2 B2529608 N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281114-33-7

N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2529608
CAS No.: 1281114-33-7
M. Wt: 349.382
InChI Key: OGWUYQOXKVSMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-4-carboxamide derivative featuring a propargyl (prop-2-yn-1-yl) group at the piperidine nitrogen and a 2-[(2,4-difluorophenyl)formamido]ethyl substituent on the carboxamide nitrogen. The 2,4-difluorophenyl moiety is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity in enzyme inhibitors or receptor modulators . The propargyl group may confer reactivity for click chemistry or act as a structural motif influencing target engagement.

Properties

IUPAC Name

N-[2-[(2,4-difluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-2-9-23-10-5-13(6-11-23)17(24)21-7-8-22-18(25)15-4-3-14(19)12-16(15)20/h1,3-4,12-13H,5-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWUYQOXKVSMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and its molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22F2N4O2
  • Molecular Weight : 358.39 g/mol

The primary biological activity of this compound is linked to its interaction with various biological targets, particularly in the modulation of calcium channels and potential anti-inflammatory effects. Studies suggest that derivatives of piperidine compounds often exhibit significant activity against T-type calcium channels, which are implicated in numerous physiological processes including muscle contraction and neurotransmitter release .

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the piperidine ring significantly influences the compound's biological efficacy. For instance, modifications at the benzylic position enhance inhibitory activity against calcium channels, leading to a reduction in blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

Study 1: Antihypertensive Effects

In a study involving spontaneously hypertensive rats, this compound demonstrated significant blood pressure-lowering effects. The administration of this compound led to a notable decrease in systolic blood pressure while maintaining heart rate stability, indicating its potential as a therapeutic agent for hypertension .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. It was observed that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages. This suggests that the compound may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics and can cross the blood-brain barrier effectively. It is essential to assess its metabolic pathways and potential toxicity through Ames tests and other toxicological evaluations to ensure safety for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine-4-carboxamide derivatives share structural or functional similarities with the target compound, enabling comparative analysis:

N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide

  • Key Differences: Replaces the propargyl group with a thieno[3,2-d]pyrimidin-2-yl scaffold. The 2,4-difluorobenzyl group is directly attached to the carboxamide nitrogen, whereas the target compound has a formamidoethyl linker.
  • Implications: The thienopyrimidinone core is associated with kinase inhibition (e.g., EGFR or VEGFR), suggesting this analog may target similar pathways .

N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Key Differences :
    • Substitutes the 2,4-difluorophenyl group with a 2,4-dimethylphenyl moiety.
    • Incorporates a 6-(trifluoromethyl)pyrimidinyl group at the piperidine nitrogen.
  • Dimethylphenyl groups may increase lipophilicity compared to the difluorophenyl analog, affecting pharmacokinetics.

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Key Differences :
    • Features a naphthalen-1-yl-ethyl group instead of the propargyl substituent.
    • Uses a 4-fluorobenzyl group rather than 2,4-difluorophenyl.
  • Implications: The bulky naphthalene moiety may enhance π-π stacking in hydrophobic binding pockets, as seen in SARS-CoV-2 protease inhibitors . Mono-fluorination at the benzyl position could reduce metabolic oxidation compared to di-fluorination .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Key Differences :
    • Replaces piperidine with a piperazine ring and introduces a 4-ethyl group.
    • Substitutes 2,4-difluorophenyl with a 4-chlorophenyl group.
  • Implications :
    • Piperazine’s conformational flexibility may broaden target selectivity (e.g., serotonin or dopamine receptors) .
    • Chlorophenyl groups often enhance halogen bonding in receptor-ligand interactions.

Research Findings and Implications

  • Fluorination Patterns: 2,4-Difluorophenyl groups (target compound) improve metabolic stability compared to mono-fluorinated or non-fluorinated analogs, as seen in kinase inhibitors .
  • Propargyl vs. Heterocyclic Substituents: Propargyl groups enable covalent modification (e.g., in BTK inhibitors), while thienopyrimidinones () favor reversible binding .
  • Piperidine vs. Piperazine Cores : Piperidine derivatives (target compound) exhibit rigid binding conformations, whereas piperazine analogs () offer flexibility for diverse targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.